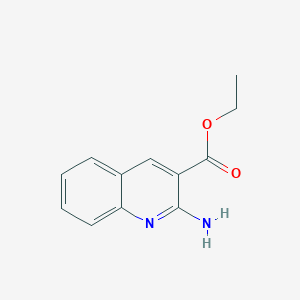

Ethyl 2-aminoquinoline-3-carboxylate

描述

Historical Context and Early Research Trajectories

The journey of Ethyl 2-aminoquinoline-3-carboxylate is intrinsically linked to the development of synthetic methodologies for the quinoline (B57606) ring system. The foundational method for quinoline synthesis was established by Paul Friedländer and C. F. Gohring in 1883. wikipedia.org The Friedländer synthesis, a condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound containing a reactive methylene (B1212753) group, has been a cornerstone in quinoline chemistry for over a century. wikipedia.orgnih.gov

While the precise first synthesis of this compound is not definitively documented in a single seminal paper, its preparation is a classic example of established synthetic organic chemistry principles. One of the early and efficient methods for its synthesis involves a Knoevenagel condensation of 2-nitrobenzaldehyde (B1664092) with ethyl cyanoacetate. This is followed by the reduction of the nitro group and a subsequent intramolecular cyclization to yield the final product. mdpi.com This approach highlights the early understanding of cyclization reactions in the formation of heterocyclic systems.

The table below outlines a classical synthetic approach to this compound:

| Step | Reaction | Reactants | Product |

| 1 | Knoevenagel Condensation | 2-Nitrobenzaldehyde, Ethyl cyanoacetate | Ethyl (Z)-2-cyano-3-(2-nitrophenyl)acrylate |

| 2 | Reduction and Cyclization | Ethyl (Z)-2-cyano-3-(2-nitrophenyl)acrylate, Iron, Acetic acid | This compound |

Significance as a Chemical Building Block and Intermediate

The true significance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly fused heterocyclic systems. The amino and ester groups are amenable to a variety of chemical transformations, making it a key intermediate in the construction of compounds with potential biological activity.

For instance, the amino group can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can participate in condensation reactions. These transformations have been exploited to synthesize a range of fused quinoline derivatives, including:

Pyrido[1,2-a]quinolines: These compounds can be synthesized through the reaction of this compound with appropriate reagents that lead to the formation of a new pyridine (B92270) ring fused to the quinoline core.

Thieno[2,3-b]quinolines: The synthesis of these sulfur-containing heterocyclic systems often utilizes the amino and ester groups to build the thiophene (B33073) ring.

Pyrazolo[3,4-b]quinolines: These derivatives, which have been investigated for their biological activities, can be prepared from this compound through multi-step synthetic sequences.

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of various substituted quinolines with potential applications in medicinal chemistry and materials science. evitachem.com

Current Research Landscape and Future Directions

The contemporary research landscape continues to recognize the value of this compound as a key synthetic intermediate. Recent studies have demonstrated its application in the development of novel therapeutic agents. For example, it has been utilized in the synthesis of a series of compounds evaluated for their antitubercular activity. nih.gov In this research, the quinoline core of the molecule was further functionalized to create derivatives that were tested against Mycobacterium tuberculosis. mdpi.comnih.gov

Furthermore, the compound serves as a precursor for the synthesis of quinoline-based scaffolds that are being explored for their potential as anticancer agents. nih.gov The ability to readily modify the structure of this compound allows for the generation of libraries of compounds for screening against various biological targets.

Looking ahead, the future for this compound appears promising in several areas:

Drug Discovery: Its role as a scaffold for the synthesis of new bioactive molecules is expected to continue, with a focus on developing agents for a range of diseases, including infectious diseases and cancer. nih.govevitachem.com The exploration of its derivatives as enzyme inhibitors and receptor modulators is an active area of research.

Materials Science: The quinoline ring system possesses interesting photophysical properties. As such, derivatives of this compound could find applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Catalysis: The nitrogen atom in the quinoline ring and the amino group can act as ligands for metal catalysts. Research into the catalytic applications of metal complexes derived from this compound and its derivatives could lead to the development of new and efficient catalytic systems for various organic transformations. rsc.org

The enduring relevance of this compound in chemical research is a testament to its versatility and the continued importance of the quinoline scaffold in both medicinal chemistry and materials science.

Structure

2D Structure

属性

IUPAC Name |

ethyl 2-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSVSQLRSMHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300677 | |

| Record name | ethyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36926-83-7 | |

| Record name | 36926-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Aminoquinoline 3 Carboxylate

Reductive Cyclization Approaches

Reductive cyclization serves as a powerful tool for the synthesis of quinoline (B57606) systems from appropriately substituted benzene (B151609) derivatives. This approach typically involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization to form the quinoline ring. Various reducing agents and catalytic systems have been employed to achieve this transformation efficiently.

Intramolecular Reductive Coupling of Nitrobenzene Derivatives with Triethylamine in the Presence of Copper Salts

The use of copper salts in conjunction with a base like triethylamine facilitates the intramolecular reductive cyclization of nitrobenzene precursors. While specific studies detailing this exact combination for the synthesis of Ethyl 2-aminoquinoline-3-carboxylate are not extensively documented, related methodologies provide insight into the potential of this approach. For instance, base-mediated nitrophenyl reductive cyclizations have been reported, utilizing potassium carbonate and copper iodide to promote the formation of cyclic structures. This suggests that a copper-catalyzed process, assisted by a suitable base, can effectively mediate the reductive coupling necessary for quinoline ring formation from a nitro-containing precursor.

Reductive Cyclization of o-nitrobenzaldehydes with Ethyl Cyanoacetate

A well-established method for the synthesis of quinoline derivatives is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. A modification of this reaction, a domino nitro reduction-Friedländer heterocyclization, allows for the direct use of o-nitrobenzaldehydes. In this one-pot process, the nitro group is reduced in situ to an amine, which then undergoes condensation with ethyl cyanoacetate, followed by cyclization and dehydration to yield the desired this compound. This method offers the advantage of using readily available starting materials and proceeding in a single synthetic operation.

| Starting Material | Reagents | Product | Yield | Reference |

| o-Nitrobenzaldehyde | Ethyl Cyanoacetate, Fe/AcOH | This compound | High | glpbio.com |

Zinc/Acetic Acid Mediated Reductive Cyclization of Nitro and Cyano Groups

The reduction of a nitro group in the presence of other reducible functionalities is a key challenge in organic synthesis. The use of zinc dust in acetic acid is a classic method for the reduction of aromatic nitro compounds. This reagent system can be employed for the reductive cyclization of substrates like ethyl (E)-2-cyano-3-(2-nitrophenyl)acrylate. In this reaction, the zinc and acetic acid mixture reduces the nitro group to an amine, which then intramolecularly attacks the cyano group or the α,β-unsaturated ester, leading to the formation of the quinoline ring system of this compound. The Béchamp reduction, which traditionally uses iron and a mineral acid, provides a conceptual basis for this type of transformation, although the specific use of zinc and acetic acid offers a milder alternative. sigmaaldrich.com

| Starting Material | Reagents | Product | Reference |

| Ethyl (E)-2-cyano-3-(2-nitrophenyl)acrylate | Zn, AcOH | This compound | sigmaaldrich.com |

Low-valent Titanium Reagent (TiCl₄/Zn) Promoted Reductive Cyclization of Nitrocyano Olefins

Low-valent titanium reagents, typically generated in situ from titanium tetrachloride (TiCl₄) and a reducing agent like zinc powder, are powerful tools for reductive coupling reactions. These reagents can be utilized for the reductive cyclization of nitrocyano olefins, such as ethyl (E)-2-cyano-3-(2-nitrophenyl)acrylate. The low-valent titanium species is capable of reducing both the nitro and cyano groups, facilitating the intramolecular cyclization to form the 2-aminoquinoline (B145021) ring. This method is particularly effective for the formation of highly functionalized cyclic systems under mild conditions.

Samarium(II) Iodide (SmI₂) Induced Reductive Coupling of Nitriles with Nitro Compounds

Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent widely used in organic synthesis for its ability to promote a variety of reductive coupling reactions under neutral and mild conditions. The intramolecular reductive coupling of a cyano group with a nitro group induced by SmI₂ provides an efficient route to 2-aminoquinoline derivatives. wikipedia.org In the case of a precursor like ethyl (E)-2-cyano-3-(2-nitrophenyl)acrylate, SmI₂ facilitates the transfer of electrons to both the nitro and cyano moieties, initiating a cascade of reactions that results in the formation of the quinoline ring. Mechanistic studies have shown that this reaction proceeds through the formation of radical anions, leading to the desired cyclized product in good yields. nih.govresearchgate.net

| Starting Material | Reagent | Product | Yield | Reference |

| Substituted 2-nitrobenzonitriles | SmI₂ | 2-Aminoquinoline derivatives | Good | wikipedia.org |

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of quinoline derivatives. For instance, the reaction of anilines, aldehydes, and alkynes, often catalyzed by transition metals, can lead to the formation of substituted quinolines. ub.eduresearchgate.net Another approach involves the reaction of anilines with two molecules of an amino acid, mediated by iodine, to construct the quinoline core. wikipedia.org While these methods provide general strategies for quinoline synthesis, their specific application to produce this compound would depend on the appropriate choice of starting materials.

| Reactants | Catalyst/Mediator | Product Type | Reference |

| Anilines, Aldehydes, Alkynes | Transition Metal | Substituted Quinolines | ub.eduresearchgate.net |

| Aniline, Amino Acids (2 equiv.) | Iodine | Functionalized Quinolines | wikipedia.org |

Knoevenagel Condensation Followed by Reduction and Intramolecular Cyclization

A prominent route for synthesizing the 2-aminoquinoline scaffold involves a multi-step process beginning with a Knoevenagel condensation. This method serves as a strategic alternative to direct condensation methods that may yield undesirable products. The synthesis typically starts with the Knoevenagel condensation of 2-nitrobenzaldehydes with cyanoacetic acid esters. nih.gov This initial step produces an acrylonitrile intermediate. nih.gov

Following the condensation, the nitro group of the intermediate is reduced to an amino group. This reduction is a critical step that sets the stage for the final ring-closing reaction. Common reducing agents used for this transformation include palladium on carbon with hydrogen gas (Pd/C/H₂), iron in acetic acid (Fe/HOAc), or zinc with ammonium chloride (Zn/NH₄Cl). nih.gov The newly formed amino group then undergoes an intramolecular cyclization, attacking the cyano group, which leads to the formation of the desired this compound. nih.gov This sequence of reactions—condensation, reduction, and cyclization—provides a reliable pathway to the target molecule. nih.gov

Condensation of 2-aminobenzaldehyde (B1207257) with Cyanoacetic Acid Esters (Challenges and Alternatives)

The direct condensation of 2-aminobenzaldehyde with cyanoacetic acid esters presents significant challenges in the synthesis of this compound. This seemingly straightforward approach, a variation of the Friedländer annulation, often leads to the formation of an undesired isomer, 2-hydroxy-3-cyanoquinoline, instead of the target 2-aminoquinoline ester. nih.gov This outcome complicates the direct synthesis and necessitates alternative strategies.

To circumvent this challenge, chemists have developed alternative routes. The primary alternative involves using a modified starting material, specifically 2-nitrobenzaldehydes, as described in the preceding section. nih.gov By starting with the nitro-analogue of the benzaldehyde, a Knoevenagel condensation can be performed, followed by a reduction of the nitro group and subsequent intramolecular cyclization to yield the desired 2-aminoquinoline product. nih.gov This multi-step pathway effectively avoids the problematic cyclization that occurs with 2-aminobenzaldehyde, providing a more controlled and reliable synthesis of the target compound. nih.gov

Other Synthetic Routes and Advanced Techniques

Beyond the classical approaches, several advanced techniques have been developed to optimize the synthesis of this compound and its derivatives. These methods focus on improving efficiency, yield, and reaction conditions, often aligning with the principles of green chemistry.

One-Pot Synthesis Procedures

One-pot synthesis procedures have emerged as a highly efficient strategy for constructing complex molecules like quinolines from simple precursors in a single reaction vessel. nih.govnih.govsci-hub.st This approach minimizes the need for isolating intermediates, thereby saving time, reagents, and reducing waste. For the synthesis of quinoline derivatives, one-pot strategies often involve the reaction of 2-aminobenzaldehydes with compounds containing active methylene (B1212753) groups. nih.gov For instance, a one-pot reaction for a related 2-aminoquinoline-3-carboxamide was achieved with high yield (90%) by reacting 2-bromobenzylamine, methyl cyanoacetate, and 2-amino-4-chloro-benzaldehyde. nih.gov Another one-pot protocol has been developed for synthesizing quinoline-2-carboxylates, an isomeric cousin of the target compound, starting from β-nitroacrylates and 2-aminobenzaldehydes. nih.gov These procedures highlight the versatility of one-pot reactions in streamlining the synthesis of the quinoline core structure. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. nih.govresearchgate.net In the synthesis of quinoline derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For example, in the synthesis of pyrano[3,2-c]quinoline-3-carboxylate derivatives, a microwave-assisted method resulted in excellent yields of 80–94% in a much shorter time frame than the conventional approach. nih.gov The advantages of using microwave technology include milder reaction conditions and higher efficiency. researchgate.net This technique is particularly effective for condensation reactions, such as the Knoevenagel condensation, which is a key step in some synthetic routes to quinolines. sciforum.net

| Method | Yield | Reaction Time | Reference |

|---|---|---|---|

| Method I (Conventional Heating) | Good (e.g., 75-85%) | Longer | nih.gov |

| Method II (Microwave Irradiation) | Excellent (80-94%) | Shorter | nih.gov |

Catalyst-Mediated Approaches (e.g., metal oxide nanoparticles)

Modern synthetic methods increasingly employ advanced catalysts to enhance reaction efficiency and selectivity. Metal oxide nanoparticles have garnered attention as effective catalysts in the synthesis of quinoline derivatives. researchgate.netnih.gov For example, transition-metal cobalt oxide nanoparticles (Co₃O₄ NPs) have been used to catalyze the synthesis of seleno[2,3-b]quinoline derivatives, achieving high yields of over 90% under microwave irradiation. researchgate.net Similarly, iron oxide nanoparticles (Fe₃O₄ NPs), sometimes supported on other materials, are used in one-pot syntheses of substituted quinolines. nih.gov These nanocatalysts offer several advantages, including high efficiency, milder reaction conditions, and the potential for easy recovery and reuse, which aligns with the principles of green chemistry. nih.gov

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Cobalt Oxide Nanoparticles (Co₃O₄ NPs) | Synthesis of seleno[2,3-b]quinolines | High yields (>90%), mild conditions | researchgate.net |

| Iron Oxide Nanoparticles (Fe₃O₄@SiO₂–SO₃H) | Four-component synthesis of hexahydroquinolines | Improved yields, catalyst reusability | nih.gov |

| Ru nanolayers on Pr₂O₃ | Synthesis of 2-substituted quinolines | Good yields (51-95%) | nih.gov |

Regioselective Synthesis Strategies

Regioselectivity, the control of the orientation of chemical bond formation, is a critical challenge in the synthesis of substituted quinolines, especially when using unsymmetrical starting materials. nih.govnih.gov The Friedländer synthesis, a common method for quinoline preparation, can lead to mixtures of isomers if not carefully controlled. nih.govnih.gov To address this, specific regioselective synthesis strategies have been developed. Multi-component reactions, for instance, can be designed to control the specific placement of substituents on the quinoline ring. rsc.org An enaminone-modified Povarov reaction is one such example of a regioselective three-component synthesis that yields 2,3-disubstituted quinolines. rsc.org Such strategies are essential for ensuring that the desired isomer, like this compound, is produced with high purity, avoiding the formation of constitutional isomers.

Chemical Reactivity and Derivatization of Ethyl 2 Aminoquinoline 3 Carboxylate

Transformations Involving the Amino Group

The amino group of Ethyl 2-aminoquinoline-3-carboxylate is a primary nucleophilic center, readily participating in reactions that lead to the construction of new ring systems and the introduction of diverse functional groups.

The synthesis of tricyclic fused pyrimidoquinolines is a significant transformation of this compound, owing to the biological importance of the resulting scaffolds which exhibit anticancer, antibacterial, and anti-inflammatory properties. rsc.org One common method involves the reaction of ethyl 2-aminoquinoline-3-carboxylates with carboxamides at high temperatures. rsc.org An alternative approach is the treatment of the corresponding carboxamide derivatives with an orthoester in the presence of an acid catalyst, which yields fully aromatized tricyclic pyrimido[4,5-b]quinolin-4(3H)-ones. rsc.org

These condensation reactions are part of a broader effort to develop efficient synthetic methodologies for various pyrimidoquinoline isomers. rsc.org Researchers have developed numerous strategies, including multicomponent reactions, the use of environmentally friendly organocatalysts like L-proline, and microwave-assisted synthesis to produce these tricyclic systems in high yields. rsc.org

Table 1: Selected Methods for Pyrimidoquinoline Synthesis

| Starting Materials | Reagents/Catalyst | Product Type | Ref. |

|---|---|---|---|

| Ethyl 2-amino-quinoline-3-carboxylates, Carboxamides | Heat | Pyrimido[4,5-b]quinolin-4(3H)-ones | rsc.org |

| Aromatic amines, Aldehydes, Barbituric acids | L-proline (organocatalyst) | 5-aryl-pyrimido-[4,5-b]quinoline-diones | rsc.org |

The amino group can be readily functionalized by condensation with dimethylformamide dimethylacetal (DMF-DMA). rsc.orgnih.gov This reaction transforms the primary amine into an N,N-dimethylaminomethyleneamino group, creating a reactive intermediate. rsc.orgnih.gov The product of this condensation is ethyl 2-(((dimethylamino)methylene)amino)quinoline-3-carboxylate. rsc.orgnih.gov This intermediate is not typically isolated but is used directly in subsequent reactions to build more complex heterocyclic systems.

The ethyl 2-(((dimethylamino)methylene)amino)quinoline-3-carboxylate intermediate, formed from the reaction with DMF-DMA, is a key precursor for intramolecular cyclization. rsc.orgnih.gov When this intermediate is treated with an appropriate amine, the dimethylamino group acts as a leaving group and is displaced by the incoming amine. The newly formed intermediate then undergoes a spontaneous intramolecular cyclization, where the newly introduced nitrogen attacks the ester carbonyl group. rsc.orgnih.gov This sequence of reactions results in the formation of N-3 substituted pyrimido[4,5-b]quinoline-4(3H)-ones, effectively constructing the fused pyrimidine (B1678525) ring onto the quinoline (B57606) core. rsc.orgnih.gov

This strategy has also been applied in the synthesis of various other fused heterocyclic systems, highlighting the versatility of intramolecular cyclization pathways in generating molecular complexity from relatively simple starting materials. nih.gov

Reactions Involving the Ester Moiety

The ester group at the C3 position offers another site for chemical modification, allowing for the synthesis of carboxylic acids and amides, which are important functional groups in many biologically active molecules.

The ethyl ester group of this compound can be hydrolyzed under basic or acidic conditions to yield the corresponding 2-aminoquinoline-3-carboxylic acid. This transformation is a common step in synthetic sequences where the carboxylic acid is required for subsequent reactions, such as amide bond formation. mdpi.com For instance, in the synthesis of related quinoline derivatives, hydrolysis is often achieved using reagents like potassium carbonate in an alcohol solvent. mdpi.com This conversion from an ester to a carboxylic acid is a fundamental reaction in organic synthesis, enabling further derivatization. psu.edu

The synthesis of 2-aminoquinoline-3-carboxamides from the parent ester is a crucial transformation for creating compounds with potential pharmacological activity. nih.gov The most common route involves a two-step process: first, the hydrolysis of the ethyl ester to 2-aminoquinoline-3-carboxylic acid, followed by a coupling reaction with a desired amine. growingscience.com

This amide bond formation is typically facilitated by a variety of coupling reagents that activate the carboxylic acid. growingscience.comnih.gov Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). growingscience.comnih.gov Another highly efficient coupling agent is HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond. nih.gov

Table 2: Common Reagents for Amide Coupling

| Coupling Reagent | Additive(s) | Typical Solvent | Ref. |

|---|---|---|---|

| EDC | HOBt, DIPEA | Acetonitrile | nih.gov |

| DCC | DMAP | Dichloromethane | growingscience.com |

Reactions Involving the Quinoline Nucleus

The quinoline core of this compound is a versatile scaffold that allows for a variety of chemical transformations. These reactions enable the introduction of new functional groups and the construction of more complex, fused heterocyclic systems.

Functionalization at Various Positions (e.g., C-7, C-8)

The functionalization of the quinoline ring system at positions other than those bearing the primary amino and ester groups is a key strategy for modifying the properties of the molecule. For instance, the introduction of a bromine atom at the C-7 position results in Ethyl 3-amino-7-bromoquinoline-2-carboxylate. This particular modification has been noted for its influence on the compound's biological activity profile. The presence of both the amino group at C-3 and the bromine at C-7 is considered important for its potential anticancer and antimicrobial activities.

While direct C-H functionalization methodologies for this compound are not extensively detailed in the provided search results, related quinoline scaffolds, such as 8-aminoquinoline (B160924), have been the subject of such investigations. For example, cobalt-catalyzed remote C-H functionalization has been used to introduce nitro groups at the C-5 position of 8-aminoquinolines. shu.ac.uk Similarly, palladium-catalyzed C(sp²)–H arylation reactions directed by an 8-aminoquinoline amide have been developed. acs.org These studies on related structures underscore the potential for developing specific protocols for the targeted functionalization of the this compound nucleus at various positions, including C-7 and C-8.

Synthesis of Selenolo[2,3-b]quinoline Derivatives

A significant derivatization of the quinoline system involves the construction of selenium-containing fused rings. This compound can serve as a precursor for the synthesis of selenolo[2,3-b]quinoline derivatives. One approach involves a one-pot synthesis where a related quinoline derivative, 2-chloro-3-cyano-4-methylquinoline, reacts with sodium hydrogen selenide (B1212193), followed by treatment with ethyl chloroacetate. researchgate.nettandfonline.com This sequence leads to the formation of an ethylcarboxylate selenolo[2,3-b]quinoline system. researchgate.nettandfonline.com

Another synthetic route to obtain substituted seleno[2,3-b]quinoline-2-carboxylates starts from substituted 2-chloroquinoline-3-carbaldehydes. researchgate.net These are converted to the corresponding 2-seleno-3-formylquinolines by reaction with sodium hydrogen selenide (NaHSe). researchgate.net The resulting selenoquinolines can then undergo further reactions to yield the target fused heterocyclic system. researchgate.net These methods demonstrate the utility of quinoline precursors in building complex, selenium-containing heterocyclic structures.

Reactions Leading to Other Heterocyclic Fused Systems

The reactive amino and ester groups of this compound make it an excellent starting material for the synthesis of various fused heterocyclic systems. For example, it can be used to synthesize tricyclic pyrimido[4,5-b]quinolin-4(3H)-ones. nih.gov This transformation can be achieved by reacting ethyl 2-aminoquinoline-3-carboxylates with carboxamides at high temperatures. nih.gov

Furthermore, the selenolo[2,3-b]quinoline derivatives, which can be synthesized from quinoline precursors, are themselves valuable intermediates for creating even more complex polycyclic systems. tandfonline.com These can be used to prepare a variety of tetra- and pentacyclic structures, including:

Pyrimido[4′,5′:4,5]selenolo[2,3-b]quinoline tandfonline.com

Thiazino[2',3':4,5]selenolo[2,3-b]quinoline tandfonline.com

Oxazino[2',3':4,5]selenolo[3,2-b]quinoline tandfonline.com

Pyrido[2′,3′:4,5]selenolo[2,3-b]quinoline tandfonline.com

These reactions highlight the modularity of the quinoline scaffold in building a diverse range of complex heterocyclic compounds.

Mechanistic Investigations of Derivatization Reactions

Understanding the mechanisms of these derivatization reactions is crucial for optimizing reaction conditions and expanding their scope.

Proposed Reaction Mechanisms for Key Transformations

The formation of fused heterocyclic systems from this compound and its derivatives often involves multi-step reaction sequences. For the synthesis of certain tricyclic products, a plausible mechanism involves a sequence of condensation, addition, cyclization, and elimination steps. nih.gov

In a related example involving the formation of pyrimido[4,5-b]quinoline-4-ones, the synthesis begins with the condensation of this compound with dimethylformamide dimethylacetal (DMF-DMA). nih.gov This forms an intermediate, ethyl 2-(((dimethylamino)methylene)amino)quinoline-3-carboxylate. nih.gov Subsequent reaction with an appropriate amine leads to intramolecular cyclization to yield the final N-3 substituted pyrimido[4,5-b]quinoline-4-ones. nih.gov

For C-H functionalization reactions on the quinoline nucleus, mechanistic studies on related compounds have proposed a Single Electron Transfer (SET) pathway. shu.ac.uk In a cobalt-catalyzed nitration of 8-aminoquinolines, the proposed mechanism involves the formation of a cationic quinoline radical species. shu.ac.uk

Role of Catalysts and Reaction Conditions

Catalysts and reaction conditions play a pivotal role in directing the outcome of derivatization reactions involving the quinoline nucleus.

Temperature and Catalysts in Fused System Synthesis: The synthesis of pyrimido[4,5-b]quinolin-4(3H)-ones from ethyl 2-amino-quinoline-3-carboxylates can be performed by heating with carboxamides at elevated temperatures or by using an acid catalyst when reacting with an ortho ester. nih.gov

Catalysts in C-H Functionalization: Metal catalysts are frequently employed for C-H functionalization. In studies with the related 8-aminoquinoline scaffold, inexpensive cobalt catalysts like Co(NO₃)₂·6H₂O have been used. shu.ac.uk Palladium catalysts, such as Pd(OAc)₂, are also utilized for C(sp²)–H arylation reactions. acs.org

Influence of Base and Additives: The choice of base can significantly impact the efficiency of metal-catalyzed reactions. In a nickel-catalyzed C(sp³)–H functionalization directed by an 8-aminoquinoline, it was found that a common base like sodium carbonate (Na₂CO₃) could hinder catalysis. chemrxiv.org Replacing it with sodium tert-butoxide (NaOtBu) led to improved catalytic activity under milder conditions. chemrxiv.org Carboxylic acids are also common additives in such reactions, as the carboxylate is believed to play a key role in the C-H activation step. chemrxiv.org

The following table summarizes the reaction conditions for some of the key transformations mentioned:

| Reaction | Starting Material | Reagents/Catalysts | Conditions | Product | Reference |

| Pyrimidoquinoline Synthesis | Ethyl 2-amino-quinoline-3-carboxylates | Carboxamides | Elevated temperatures | Pyrimido[4,5-b]quinolin-4(3H)-ones | nih.gov |

| Selenoloquinoline Synthesis | 2-chloro-3-cyano-4-methylquinoline | 1. NaHSe, 2. Ethyl chloroacetate | One-pot synthesis | Ethylcarboxylate selenolo[2,3-b]quinoline | researchgate.nettandfonline.com |

| C-H Arylation | 8-Aminoquinoline amide | Pd(OAc)₂, AgOAc | 110 °C | C-H arylated product | acs.org |

| C-H Nitration | 8-Aminoquinoline | Co(NO₃)₂·6H₂O, TBN | Mild conditions | Nitrated 8-aminoquinoline | shu.ac.uk |

Biological Activities and Pharmacological Applications of Ethyl 2 Aminoquinoline 3 Carboxylate Derivatives

Antimicrobial Activities

The quinoline (B57606) scaffold is a cornerstone in the development of antimicrobial agents. nih.gov Derivatives of ethyl 2-aminoquinoline-3-carboxylate have been synthesized and evaluated against a broad spectrum of pathogens, including bacteria, fungi, mycobacteria, and protozoan parasites.

Antibacterial Efficacy

The antibacterial potential of quinoline derivatives has been widely explored. These compounds often exert their effects by inhibiting crucial bacterial enzymes like DNA gyrase and topoisomerase IV, thereby blocking DNA synthesis. mdpi.com Research has shown that various substituted ethyl 2-(quinolin-4-yl)propanoates exhibit antimicrobial effects. mdpi.com Similarly, novel amino acid derivatives of quinolines have demonstrated potency as antibacterial agents. mdpi.com For instance, certain 2-quinolone derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In one study, a series of quinoline-2-one derivatives were tested against several multidrug-resistant Gram-positive strains. Compound 6c from this series was particularly effective, showing superior or comparable activity to the reference drug daptomycin (B549167) against MRSA and vancomycin-resistant Enterococci faecalis (VRE). nih.gov Another study on novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives found that some compounds were active against vancomycin-resistant E. faecium. nih.gov Substituted ethyl 2-(quinolin-4-yl)propanoates have also shown potent antimicrobial activity, particularly against Helicobacter pylori. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 6c | S. aureus (MRSA) | 0.75 | nih.gov |

| Compound 6c | E. faecalis (VRE) | 0.75 | nih.gov |

| Compound 6c | S. epidermidis (MRSE) | 2.50 | nih.gov |

| Compound 3a | E. coli, P. aeruginosa, B. subtilis, S. aureus | 620 (0.62 mg/mL) | mdpi.com |

| Compound 4a | E. coli, P. aeruginosa | 1250 (1.25 mg/mL) | mdpi.com |

| Compound 4a | B. subtilis | 2500 (2.5 mg/mL) | mdpi.com |

| Compound 4a | S. aureus | 5000 (5.0 mg/mL) | mdpi.com |

Antifungal Efficacy

The emergence of fungal resistance necessitates the development of new antifungal agents. nih.gov Quinoxaline (B1680401) derivatives have shown promise in this area. nih.gov Research into 3-hydrazinoquinoxaline-2-thiol (B1673409) demonstrated higher efficacy against most clinical isolates of Candida albicans compared to Amphotericin B. nih.gov This compound also showed high effectiveness against Candida glabrata and Candida parapsilosis isolates. nih.gov The study highlighted that quinoxaline derivatives possess promising antifungal and anti-inflammatory activity against various Candida species. nih.gov

Table 2: Antifungal Activity of 3-hydrazinoquinoxaline-2-thiol

| Fungal Species | Activity Compared to Amphotericin B | Reference |

|---|---|---|

| Candida albicans | More effective against most isolates | nih.gov |

| Candida glabrata | Higher effectiveness | nih.gov |

| Candida parapsilosis | Higher effectiveness | nih.gov |

| Candida tropicalis | Variable efficacy | nih.gov |

| Pichia kudriavzevii | Good efficacy | nih.gov |

| Clavispora lusitaniae | Good efficacy | nih.gov |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health issue, exacerbated by the rise of multidrug-resistant (MDR) strains. google.com Quinoline-based compounds have been a fertile ground for the discovery of new anti-TB agents. nih.gov A series of ethyl 2-substituted-1-(substitutedbenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate derivatives were synthesized and found to possess anti-TB activity against both the H37Rv strain and MDR strains of M. tuberculosis. google.com

Further studies have identified other potent derivatives. Isatin-tethered quinolines have shown remarkable activity; one derivative, Q8b , exhibited a MIC of 0.06 µg/mL against M. tuberculosis, a 100-fold increase in activity compared to a previously reported lead compound. nih.gov Another compound, Q8h , had a MIC of 0.12 µg/mL, equivalent to the standard drug isoniazid. nih.gov In a different study focusing on carboxyquinoline-triazole hybrids, derivative 5n emerged as the most potent, with a MIC value of 12.5 μg/mL against MTB. frontiersin.org The mechanism for some of these compounds involves the inhibition of InhA, a crucial enzyme for mycobacterial survival. frontiersin.org

Table 3: Antitubercular Activity of Selected Quinoline Derivatives

| Compound/Derivative | M. tuberculosis Strain(s) | MIC (μg/mL) | Reference |

|---|---|---|---|

| Derivative 5n | MTB | 12.5 | frontiersin.org |

| Derivative 5g | MTB | 15 | frontiersin.org |

| Isatin-tethered Q8b | M. tuberculosis | 0.06 | nih.gov |

| Isatin-tethered Q8h | M. tuberculosis | 0.12 | nih.gov |

| Diaryl quinoline hydroxyl amino ether | H37Ra | 6.25 | nih.gov |

| Diaryl amino alkyl carbinol | H37Ra | 6.25 | nih.gov |

Antimalarial Activity

The 4-aminoquinoline (B48711) pharmacophore is a critical component in many antimalarial drugs, famously represented by chloroquine. nih.gov These compounds are thought to act by preventing the polymerization of toxic heme within the parasite's digestive vacuole. researchgate.net The development of resistance has driven research into new quinoline-based hybrids. nih.gov

A series of hybrid molecules linking pyrano[2,3-c]pyrazole with 4-aminoquinoline were synthesized and tested against Plasmodium falciparum. nih.gov Hybrid 4b showed significant activity against both chloroquine-sensitive (3D7, EC50 = 0.0130 µM) and chloroquine-resistant (K1, EC50 = 0.02 µM) strains. nih.gov Another study on thieno[2,3-b]quinolone derivatives identified compound 3b as a promising inhibitor of hemoglobin hydrolysis. researchgate.net Trioxaquines, which are dual molecules containing a trioxane (B8601419) and an aminoquinoline moiety, have also shown potent antimalarial activity in vitro on both sensitive and resistant P. falciparum strains, with IC50 values ranging from 5-19 nM. nih.gov

Table 4: Antimalarial Activity of Selected Quinoline Derivatives

| Compound | P. falciparum Strain | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Hybrid 4b | 3D7 (sensitive) | 0.0130 µM | nih.gov |

| Hybrid 4b | K1 (resistant) | 0.02 µM | nih.gov |

| Quinolone 7h | Chloroquine-resistant | 5.06 µM | researchgate.net |

| Trioxaquine cis-15 | Sensitive & Resistant | 5-19 nM | nih.gov |

| Compound 4c | P. berghei infected mice | Prolonged survival (16.7 days) | nih.gov |

| Compound 4e | P. berghei infected mice | Prolonged survival (14.4 days) | nih.gov |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which current treatments suffer from issues like high toxicity and growing resistance. nih.gov Quinoline derivatives have been investigated as potential antileishmanial agents. nih.govnih.gov A study of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives demonstrated a potential leishmanicidal effect against Leishmania mexicana promastigotes, with compounds 4b , 4c , and 4e showing an IC50 of less than 10 µM. nih.gov The mechanism of action for these compounds may involve inducing the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov

In a separate investigation, a series of 4-anilino-6-nitro-quinoline-triazole conjugates were synthesized. nih.gov Among these, compound 46 was identified as the most potent, with IC50 values of 10.32 µM against L. infantum promastigotes and 2.17 µM against axenic amastigotes, proving more efficient than the standard drug miltefosine. nih.gov

Table 5: Antileishmanial Activity of Selected Quinoline Derivatives

| Compound | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4b | L. mexicana (promastigotes) | < 10 µM | nih.gov |

| Compound 4c | L. mexicana (promastigotes) | < 10 µM | nih.gov |

| Compound 4e | L. mexicana (promastigotes) | < 10 µM | nih.gov |

| Compound 46 | L. infantum (promastigotes) | 10.32 µM | nih.gov |

| Compound 46 | L. infantum (amastigotes) | 2.17 µM | nih.gov |

Anticancer and Antitumor Properties

Quinoline derivatives are recognized as privileged scaffolds in the development of anticancer drugs, acting through various mechanisms such as inhibiting tubulin polymerization, inducing cell cycle arrest, and triggering apoptosis. nih.govnih.gov

A series of quinoline derivatives were designed as tubulin inhibitors targeting the colchicine (B1669291) binding site. nih.gov Compound 4c from this series emerged as a particularly potent antiproliferative agent, exhibiting strong antitumor activity against a wide range of cancer cell lines. nih.gov It was found to significantly induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells and could inhibit tubulin polymerization with an IC50 value of 17 µM. nih.gov In another study, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), which share structural similarities, were identified as potent cytotoxic agents against multiple soft tissue cancer cell lines. nih.gov The compounds EAPC-20 and EAPC-24 considerably inhibited cancer cell proliferation in a time- and dose-dependent manner, also by inhibiting tubulin polymerization and inducing G2/M cell-cycle arrest. nih.gov

Table 6: Anticancer Activity of Selected Quinoline and Related Derivatives

| Compound | Cancer Cell Line | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 4c | MDA-MB-231 (Breast) | IC50 = 17 µM | Tubulin polymerization inhibition, G2/M arrest | nih.gov |

| EAPC-20 | Soft tissue cancers | Significant proliferation inhibition | Tubulin polymerization inhibition, G2/M arrest | nih.gov |

| EAPC-24 | Soft tissue cancers | Significant proliferation inhibition | Tubulin polymerization inhibition, G2/M arrest | nih.gov |

Enzyme Inhibition Studies

The structural features of this compound derivatives make them suitable candidates for interacting with the active sites of various enzymes. Researchers have synthesized and evaluated numerous analogues, revealing significant inhibitory potential against several key enzymatic targets.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. biotech-asia.org There are several known human (h) isoforms, and their inhibition has therapeutic applications in various conditions. biotech-asia.orgbiorxiv.org The cytosolic isoforms hCA I and hCA II are significant pharmacological targets.

Derivatives of the quinoline scaffold have been investigated as non-classical inhibitors of these enzymes. For instance, a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and assayed for their inhibitory activity against hCA I and hCA II. researchgate.net While most of these derivatives showed weak inhibition, some compounds displayed inhibition constants (KIs) in the submicromolar range, indicating potential for developing more selective inhibitors. researchgate.net

Similarly, studies on structurally related anilinoquinazoline-based carboxylic acids have demonstrated their ability to inhibit hCA I and hCA II. biotech-asia.org In these studies, the placement of a carboxylic acid functionality on the anilino motif was explored to understand its impact on inhibitory activity. The inhibitory effects were compared against Acetazolamide, a standard sulfonamide-based CA inhibitor. biotech-asia.orgnih.gov Quinazolinone derivatives have also been identified as competitive inhibitors of both human and bovine CA-II. sigmaaldrich.com

Table 1: Inhibition of Carbonic Anhydrase (hCA I & hCA II) by Selected Quinoline/Quinazoline (B50416) Derivatives This table is representative of data found in the cited literature and is for illustrative purposes.

| Compound Type | Target Isoform | Inhibition Constant (KI) | Reference |

|---|---|---|---|

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivative | hCA I | > 10 µM | researchgate.net |

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivative | hCA II | < 10 µM | researchgate.net |

| Anilinoquinazoline-based carboxylic acid | hCA I | Varied (µM range) | biotech-asia.org |

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on the fatty acid synthase-II (FAS-II) system for the biosynthesis of mycolic acids, which are essential components of its cell wall. uni.lu MabA (also known as FabG1) is a key enzyme in this pathway, catalyzing the reduction of β-ketoacyl derivatives. Inhibition of MabA is a promising strategy for the development of new anti-tuberculosis drugs.

Research has identified that derivatives of anthranilic acid, a precursor and structural relative of the 2-amino-quinoline scaffold, are inhibitors of MabA. uni.lu Further investigations into the structure-activity relationships of these anthranilic acid derivatives have been conducted to explore their antimycobacterial activity. uni.lu While these compounds were shown to bind to MabA, studies have also suggested that their broader antitubercular effect may be attributed to the carboxylic acid moiety inducing intrabacterial acidification, indicating a multi-target potential. uni.lu

The enoyl-acyl carrier protein (ACP) reductase (ENR), also known as FabI in bacteria, is another critical enzyme in the type II fatty acid synthesis (FAS-II) pathway. researchgate.net This enzyme is an attractive target for developing novel antibacterial agents because it is essential for bacterial viability and is structurally distinct from the enzymes in the mammalian fatty acid synthesis pathway.

Studies have explored quinoline derivatives as potential inhibitors of this enzyme. For example, 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been performed on quinoline Schiff bases to analyze their inhibitory activity against enoyl-ACP reductase. High-throughput screening has also identified structurally distinct classes of compounds that inhibit Escherichia coli ENR, with some demonstrating activity against the growth of Staphylococcus aureus. While direct studies on this compound derivatives are not prominent, the activity of the broader quinoline class suggests this is a viable area for future investigation.

Src is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways controlling cell proliferation, migration, and angiogenesis. Overexpression and increased activity of Src are linked to tumor malignancy, making it a key target in cancer therapy.

Several quinoline and quinazoline derivatives have been identified as potent and selective inhibitors of Src kinase. Research into 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines has yielded compounds with high affinity and specificity for the tyrosine kinase domain of the c-Src enzyme. The focus of this research has been on achieving selectivity against other kinases, such as KDR tyrosine kinase, to ensure a specific in vivo profile. These efforts have led to the discovery of compounds that are potent inhibitors of tumor growth in preclinical models.

Table 2: Src Kinase Inhibition by Anilinoquinoline/Anilinoquinazoline Derivatives This table is representative of data found in the cited literature and is for illustrative purposes.

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| 4-Anilino-3-cyanoquinolines | Src Kinase | Potent Inhibition | |

| 4-Anilinoquinazolines | Src Kinase | Potent & Selective Inhibition |

Beta-secretase 1 (BACE1), an aspartic protease, is a primary therapeutic target for Alzheimer's disease. It is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which aggregate to form the characteristic plaques found in the brains of Alzheimer's patients.

Quinoline-based structures have emerged as promising BACE1 inhibitors. Specifically, a class of 2-amino-3,4-dihydroquinazolines was identified through high-throughput screening. X-ray crystallography has shown that the exocyclic amino group of these compounds forms hydrogen bonds with the two catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site. Through structure-based design, the potency of these inhibitors was significantly improved from the micromolar to the nanomolar range. Furthermore, aminoquinoline derivatives, such as the inhibitor designated 68K, have been shown to be highly potent BACE1 inhibitors, binding effectively within the enzyme's active site.

The human immunodeficiency virus (HIV) integrase (IN) is an essential enzyme for viral replication, responsible for integrating the viral DNA into the host cell's genome. This enzyme is a clinically validated target for antiretroviral therapy.

Multi-substituted quinoline derivatives have been developed as a novel class of allosteric HIV-1 integrase inhibitors (ALLINIs). Unlike traditional catalytic site inhibitors, ALLINIs bind to a different site at the dimer interface of the enzyme, inducing an aberrant multimerization of IN that disrupts its function. This allosteric mechanism allows these compounds to remain effective against viral strains that have developed resistance to catalytic site inhibitors. Research has identified 4-phenylquinoline (B1297854) derivatives with potent in vitro inhibition of IN multimerization, with EC50 values in the nanomolar range. The development of these quinoline-based ALLINIs represents a significant advancement in the search for new HIV therapies.

Table 3: HIV-1 Integrase Allosteric Inhibition by Quinoline Derivatives This table is representative of data found in the cited literature and is for illustrative purposes.

| Compound Subclass | Assay | Potency (EC50) | Reference |

|---|---|---|---|

| para-chloro-4-phenylquinoline | IN Multimerization | 100 nM |

Other Pharmacological Activities of this compound Derivatives

Derivatives of this compound have been the subject of extensive research, revealing a broad spectrum of pharmacological activities beyond their primary applications. These investigations have unveiled potential therapeutic uses in a variety of conditions, including central nervous system disorders, cardiovascular diseases, and inflammatory conditions. The following sections detail the research findings related to these other pharmacological activities.

Antidepressant Effects

The structural framework of quinoline is a key feature in several compounds being explored for central nervous system (CNS) disorders, including depression. The therapeutic action of many antidepressant drugs involves modulating the levels of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine, or dopamine. nih.gov Research into related heterocyclic compounds has shown that they can exert antidepressant effects by influencing these neurotransmitter systems. nih.gov

Some derivatives of the core quinoline structure have been investigated for their interaction with specific neural receptors implicated in mood regulation. For instance, the serotonin 5-HT2c receptor is known to play a role in CNS disorders like depression and anxiety. electronicsandbooks.com The development of quinoline-based antagonists that show selectivity for certain receptors, such as the melanin-concentrating hormone receptor 1 (MCHR1) over the 5-HT2c receptor, highlights the potential for creating targeted therapies. electronicsandbooks.com Studies on coumarin (B35378) derivatives, which share some structural similarities, have demonstrated that their antidepressant activity can be influenced by the length of alkyl chains in their structure, with specific derivatives showing significant antidepressant potential. nih.gov

Table 1: Research Findings on Antidepressant Effects of Related Derivatives

| Compound Class | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Quinoline Derivatives | 5-HT2c Receptor Interaction | The 5-HT2c receptor is implicated in depression; selective antagonists are being developed. | electronicsandbooks.com |

Antihypertensive Activity

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and blockade of the angiotensin II type 1 (AT1) receptor is a well-established strategy for treating hypertension. Research has focused on developing novel AT1 receptor antagonists, with some quinoline-related structures showing promise.

A series of pyrimidin-4(3H)-one derivatives, developed as analogues of the established antihypertensive drug losartan (B1675146), have been synthesized and evaluated. nih.gov Within this series, a compound designated as 12a (also known as Fimasartan) demonstrated particularly high potency. This compound exhibited strong in vitro functional antagonism and high binding affinity for the AT1 receptor. nih.gov Furthermore, in vivo studies confirmed its efficacy. Compound 12a was shown to be a highly potent and orally active AT1 selective antagonist, with in vivo potency that surpassed that of losartan in rat models. nih.gov

Table 2: Research Findings on Antihypertensive Activity of Related Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Pyrimidin-4(3H)-one derivatives | Angiotensin II Type 1 (AT1) Receptor | Compound 12a (Fimasartan) showed high in vitro binding affinity and functional antagonism. | nih.gov |

Anti-inflammatory Activity

Quinoline derivatives have demonstrated notable potential as anti-inflammatory agents. Studies have shown that quinoline-3-carboxylic acids, in particular, can exert significant anti-inflammatory effects. nih.gov In laboratory models using lipopolysaccharide (LPS) to induce inflammation in mouse macrophages, these compounds displayed impressive anti-inflammatory properties when compared to the classical nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

The mechanism of action for the anti-inflammatory effects of related heterocyclic compounds often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). mdpi.com For example, research on other synthetic compounds has detailed dose-dependent inhibition of these enzymes, which are responsible for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com Similarly, a series of 3-ethyl-2-substituted amino-3H-quinazolin-4-ones, which are structurally related to quinolines, were synthesized and tested for anti-inflammatory activity. One compound from this series, AS1, was identified as a particularly active anti-inflammatory agent in a carrageenan-induced paw edema test in rats. ajol.info

Table 3: Research Findings on Anti-inflammatory Activity of Quinoline and Related Derivatives

| Compound Class | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Quinoline-3-carboxylic acids | LPS-induced inflammation in RAW264.7 macrophages | Exerted "impressively appreciable" anti-inflammatory affinities compared to indomethacin. | nih.gov |

Antioxidant Activity

The investigation into the antioxidant properties of quinoline derivatives has produced varied results. Certain structural modifications appear to be crucial for this activity. A study on benzo[f]quinoline (B1222042) derivatives, which feature an extended aromatic system, revealed significant antioxidant potential. nih.gov One benzimidazole (B57391) derivative from this series, compound 19, showed the highest potency, an effect attributed to its aromaticity and extended conjugation. These experimental findings were supported by in silico molecular docking studies. nih.gov

Table 4: Research Findings on Antioxidant Activity of Quinoline Derivatives

| Compound Class | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Benzo[f]quinoline derivatives | Antioxidant evaluation using ascorbic acid as reference | A benzimidazole derivative (compound 19) showed the highest potency, attributed to its extended aromaticity. | nih.gov |

Antilipidemic Activity

While direct studies labeling this compound derivatives as "antilipidemic" are not prominent, this activity is strongly implied through their role as melanin-concentrating hormone (MCH) receptor antagonists. MCH is a neuropeptide that plays a crucial role in the regulation of energy balance and feeding behavior. lookchem.commdpi.com Overactivity of the MCH system is associated with obesity and insulin (B600854) resistance. mdpi.com

By antagonizing the MCH receptor 1 (MCHR1), derivatives of 2-aminoquinoline (B145021) have been shown to produce effects that are inherently antilipidemic. In vivo studies in rodents have demonstrated that these compounds can lead to a significant reduction in food intake and a corresponding decrease in body weight. lookchem.comnih.gov For instance, the administration of an optimized 2-aminoquinoline MCH1R antagonist led to reduced food intake and body weight gain in rats, an effect that was confirmed to be mechanism-based by comparing it to an inactive analog. lookchem.com This modulation of appetite and body weight is a key strategy in managing dyslipidemia and related metabolic disorders.

Table 5: Research Findings on Antilipidemic-Related Activity of Quinoline Derivatives

| Compound Class | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| 2-Aminoquinoline Derivatives | MCH1R Antagonism | Provides in vivo proof of concept for reducing food intake in rodent models. | nih.gov |

| 2-Aminoquinoline Derivatives | MCH1R Antagonism | Optimized compounds reduce food intake and body weight gain in rats. | lookchem.com |

Melanin-Concentrating Hormone (MCH) Receptor Antagonism

The development of 2-aminoquinoline derivatives as antagonists of the melanin-concentrating hormone receptor 1 (MCHR1) represents a significant area of pharmacological research, primarily aimed at treating obesity. researchgate.net MCHR1 is a G-protein coupled receptor involved in the regulation of energy homeostasis, and its antagonism is a promising therapeutic strategy. nih.govresearchgate.net

Researchers have successfully developed series of 2-aminoquinoline compounds with potent MCHR1 binding affinity and functional antagonist activity. lookchem.comnih.gov Structure-activity relationship (SAR) studies led to the optimization of these derivatives, enhancing their potency. For example, transposing an amino group from the 4-position to the 2-position of the quinoline core resulted in a class of compounds with similar MCH1R binding affinity. nih.gov

In vivo studies have validated the therapeutic potential of this class of compounds. An optimized 2-aminoquinoline derivative, compound 12, was shown to significantly reduce food intake and body weight in rodents when administered via intravenous infusion. lookchem.com Crucially, a closely related but inactive analog, compound 13, had no such effects, indicating that the observed outcomes were due to the specific antagonism of the MCH1R and not to general toxicity. lookchem.com Similarly, another study highlighted a potent 8-methylquinoline (B175542) derivative (5v) that was orally bioavailable and effectively suppressed food intake in obese rats. electronicsandbooks.com

Table 6: Research Findings on MCH Receptor Antagonism of Quinoline Derivatives

| Compound Series | Key Findings | In Vivo Efficacy | Reference |

|---|---|---|---|

| 2-Aminoquinoline-6-carboxamides | Developed as potent MCH1R antagonists with low nanomolar binding affinities. | Compound 12 reduced food intake and body weight in rats; inactive analog 13 had no effect. | lookchem.com |

| 2-Aminoquinolines | Transposition of the 4-amino group to the 2-position maintained similar MCH1R binding affinity. | Provided in vivo proof of concept for reducing food intake in rodents. | nih.gov |

Adenosine (B11128) A2A Receptor Antagonism

The adenosine A2A receptor (A2AR) has emerged as a significant therapeutic target, particularly for neurodegenerative disorders like Parkinson's disease and for cancer immunotherapy. researchgate.netnih.gov A2AR antagonists block the action of adenosine, a signaling molecule that can suppress immune responses within the tumor microenvironment and modulate neuronal activity. nih.govwikipedia.org While much research has focused on xanthine-based antagonists (like caffeine) and other heterocyclic systems, quinoline and its bioisosteric relative, quinazoline, have been explored as promising scaffolds for developing novel, potent, and selective A2AR antagonists. researchgate.netwikipedia.orgmdpi.com

Research into quinazoline derivatives has provided valuable insights that can inform the design of quinoline-based antagonists. For instance, studies on aminoquinazoline derivatives highlighted the importance of this scaffold in achieving high affinity for the human A2A receptor (hA2AR). researchgate.netnih.gov One study identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a potent hit with a Kᵢ value of 20 nM for hA2AR. mdpi.comnih.gov Further optimization through substitutions at various positions led to compounds with even higher affinity and improved solubility. For example, compound 5m in one study, a 2-aminoquinazoline (B112073) derivative, showed a Kᵢ of 5 nM. researchgate.netnih.gov These findings suggest that the 2-amino-heterocycle portion is a key pharmacophoric feature, a characteristic shared by this compound. The development of selective A2AR antagonists is a key strategy for conditions like Parkinson's disease, where they can be used as adjunct therapy to levodopa, and in immuno-oncology. mdpi.comdrugbank.comnih.gov

| Compound | Core Structure | Key Substituents | Binding Affinity (Kᵢ, nM) | Functional Antagonism (IC₅₀, µM) | Reference |

|---|---|---|---|---|---|

| Compound 1 | 2-Aminoquinazoline | 6-bromo, 4-(furan-2-yl) | 20 | N/A | mdpi.comnih.gov |

| Compound 5m | 2-Aminoquinazoline | Substitutions at C6, C7, and C2 | 5 | 6 | researchgate.netnih.gov |

| Compound 9x | 2-Aminoquinazoline | Aminopentylpiperidine at C2 | 21 | 9 | researchgate.netnih.gov |

| Compound 10d | 2-Aminoquinazoline | 4-[(piperidin-1-yl)methyl]aniline at C2 | 15 | 5 | researchgate.netnih.gov |

Immunostimulant Response (e.g., TLR Agonism/Antagonism)

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). nih.gov Dysregulation of TLR signaling is implicated in autoimmune diseases and other inflammatory conditions, making TLRs attractive targets for therapeutic intervention. nih.gov Specifically, overactivation of endosomal TLRs like TLR7, TLR8, and TLR9 is linked to disorders such as lupus and psoriasis. nih.gov

The development of small molecule antagonists for these receptors is an active area of research. While specific studies on this compound as a TLR modulator are not prominent, the broader quinoline scaffold has been investigated. For example, research has led to the identification of potent small molecule antagonists of TLR7, TLR8, and TLR9. nih.gov One such antagonist, compound 7f , demonstrated excellent potency for human TLR7/8/9 and showed efficacy in preclinical models of autoimmune disease. nih.gov The ability to modulate immune responses through TLRs highlights a potential, yet less explored, therapeutic avenue for quinoline derivatives. For instance, an antagonistic antibody against TLR2, named T2.5 , was shown to prevent lethal shock-like syndrome in mice by blocking TLR2-driven inflammation, indicating the therapeutic potential of TLR antagonism. nih.gov Given that TLRs like TLR2 can be activated by viral proteins, such as the envelope (E) protein of SARS-CoV-2, TLR antagonists represent a potential strategy for controlling excessive inflammation in infectious diseases. frontiersin.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For quinoline-based compounds, SAR studies have been instrumental in optimizing their efficacy for various therapeutic targets. rsc.orgnih.gov

Impact of Substituents on Biological Efficacy

The biological activity of the quinoline scaffold can be significantly enhanced or modified by the introduction of various substituents at different positions. nih.gov

Position 2: In antimalarial quinoline-imidazole hybrids, an electron-donating methoxy (B1213986) group (-OCH₃) at the C-2 position enhanced activity, whereas an electron-withdrawing chlorine atom (Cl) led to a loss of activity. rsc.orgnih.gov

Position 4: For antibacterial quinoline derivatives, SAR analysis focused on substituents at the N13-position of an attached oxazino ring system. nih.gov A quinolone fragment linked at this position in a hybrid compound (5d ) resulted in a broad-spectrum antibacterial effect against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.125–8 μg/mL. nih.gov

Position 7: In the context of antimalarial activity against P. falciparum, the presence of a halogen atom, such as chlorine, at the C-7 position was shown to be favorable for inhibitory activity. nih.gov

Halogenation: The incorporation of halogen atoms, particularly fluorine, on the benzene (B151609) ring of the quinoline nucleus has been shown to enhance anticonvulsant properties. nih.gov Similarly, 5,7-dichloro and 5,7-dibromo quinoline derivatives showed potent fungicidal activities. nih.gov

| Target Activity | Position of Substitution | Favorable Substituent(s) | Unfavorable Substituent(s) | Reference |

|---|---|---|---|---|

| Antimalarial | C-2 | Electron-donating groups (e.g., -OCH₃) | Electron-withdrawing groups (e.g., -Cl) | rsc.orgnih.gov |

| Antimalarial | C-7 | Halogen (e.g., -Cl) | Absence of substituent | nih.gov |

| Anticonvulsant | Benzene ring | Halogen (e.g., -F) | N/A | nih.gov |

| Antifungal | C-5, C-7 | Dichloro, Dibromo | N/A | nih.gov |

| Antibacterial (Broad Spectrum) | Side chain at C-4 | Quinolone hybrid moiety | Various aliphatic chains | nih.gov |

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For quinoline derivatives, several key pharmacophoric features have been identified.

c-Met Tyrosine Kinase Inhibition: For inhibitors of the c-Met receptor, a key target in cancer, SAR studies identified the 4-phenoxyquinoline moiety and a connected aromatic group as fundamental pharmacophoric elements. nih.gov A linker of a specific length (the "five atoms regulation") between these two portions is often crucial for activity. nih.gov

Adenosine A2A Receptor Antagonism: For A2A antagonists, the core heterocyclic structure (such as quinazoline or quinoline) containing an exocyclic amino group is a critical feature. researchgate.netwikipedia.org The furan (B31954) group in some antagonists points towards a hydrophilic region of the receptor's binding site. nih.gov

Antimalarial Activity: 3D-QSAR models for quinoline derivatives targeting P. falciparum have identified that bulky substituents at position 7 and smaller bulky groups (like methyl) at position 2 of the quinoline core favor inhibitory activity. nih.gov Conversely, hydrophilic substituents are preferred at position 4. nih.gov

The this compound structure itself contains key features: the quinoline ring as the core scaffold, an amino group at C-2 which can act as a hydrogen bond donor, and an ethyl ester at C-3 which can influence solubility and act as a hydrogen bond acceptor. evitachem.com

Bioisosteric Replacements and Their Effects on Activity

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool in drug design to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

A prominent example is the relationship between quinoline and quinazoline, which can be considered bioisosteres (CH group in quinoline replaced by N in quinazoline). The extensive research on 2-aminoquinazoline derivatives as A2A receptor antagonists provides a strong rationale for exploring 2-aminoquinoline analogs for the same target. researchgate.netnih.gov

In other heterocyclic systems, bioisosteric replacement has yielded significant improvements in activity. For instance, in a series of researchgate.netmdpi.comnih.govtriazino[2,3-c]quinazoline anti-inflammatory agents, replacing a carbon atom with a sulfur atom in a side chain dramatically altered efficacy. nih.gov The replacement of a methylthiopropionate fragment with an ethylthioacetate fragment at the C-6 position resulted in a compound (2e ) with significant anti-inflammatory activity (53.41% inhibition), comparable to the reference drug diclofenac. nih.gov This highlights how subtle bioisosteric changes can profoundly impact biological outcomes by altering properties like lipophilicity, electronic distribution, and binding interactions. nih.govnih.gov

Mechanism of Action Studies (Biological)

Understanding the biological mechanism of action is crucial for the rational development of therapeutic agents. For quinoline derivatives, mechanisms vary widely depending on the specific derivative and its biological target.

Adenosine A2A Receptor Antagonism: Quinoline-based A2AR antagonists function by competitively binding to the A2A receptor, preventing adenosine from binding and activating it. nih.govnih.gov In the central nervous system, this blockade modulates the release of neurotransmitters, which is beneficial in Parkinson's disease. mdpi.com In oncology, blocking A2AR on immune cells counteracts the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing the anti-tumor immune response. nih.gov

Antibacterial Action: The mechanisms for antibacterial quinolines can be multifaceted. For the hybrid compound 5d , molecular docking studies suggested a dual-target mechanism. The molecule is predicted to target both the bacterial lipopolysaccharide transport protein A (LptA), which is crucial for outer membrane integrity in Gram-negative bacteria, and the Topoisomerase IV protein, which is involved in DNA replication in Gram-positive bacteria. nih.gov This dual-target approach could explain its broad-spectrum activity. nih.gov

Anticancer Mechanisms: Quinoline derivatives can exert anticancer effects through various mechanisms. These include the inhibition of key signaling pathways involved in cell proliferation and survival, such as those mediated by receptor tyrosine kinases like c-Met, EGFR, and VEGFR. rsc.orgnih.gov Other reported mechanisms for quinoline-based compounds include the inhibition of PI3K/mTOR pathways, induction of apoptosis, and cell cycle arrest. ijresm.comnih.gov

Anti-inflammatory Action: The anti-inflammatory effects of compounds like the triazinoquinazoline derivative 2e are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov This compound was also found to significantly decrease the expression of pro-inflammatory cytokines like IL-1β and other inflammatory mediators such as iNOS and nitrotyrosine. nih.gov

Molecular Targets and Binding Interactions

The pharmacological effects of this compound derivatives are rooted in their interactions with specific biological molecules. Research has identified several key molecular targets, implicating these compounds in the disruption of essential cellular processes in both pathogenic organisms and cancer cells.

Inhibition of Topoisomerases and DNA Gyrase: A primary mechanism of action for many quinoline-based compounds is the inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication, transcription, and repair. nih.govnih.gov

Parasitic Topoisomerases: Certain novel indolyl-quinoline derivatives have been shown to inhibit both type I and type II DNA topoisomerases in Leishmania donovani, acting as dual inhibitors. nih.gov This is a significant finding as the leishmanial topoisomerase IB (LdTop1) has a unique bisubunit structure, differing from the monomeric human enzyme, making it an attractive and selective drug target. mdpi.com A specific pyrido[2',1':2,3]imidazo[4,5-c]quinoline derivative, for instance, was found to selectively poison the L. donovani topoisomerase I-DNA covalent complex, showing efficacy against both drug-sensitive and antimony-resistant clinical isolates without affecting the human counterpart. mdpi.com

Bacterial Topoisomerases: In the realm of antibacterial agents, quinoline derivatives are well-known for targeting bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov Molecular docking studies suggest that novel amino acid derivatives of quinolines could exert their antibacterial effects by binding to the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase-IV. nih.gov Similarly, pyrano[3,2-c]quinoline-3-carboxylates have been investigated as potential dual inhibitors of bacterial DNA gyrase and human topoisomerase II. nih.gov

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target in cancer therapy. nih.govnih.gov

While research on ethyl 2-aminoquinoline -3-carboxylate derivatives as tubulin inhibitors is specific, related heterocyclic structures like ethyl 2-amino-pyrrole -3-carboxylates (EAPCs) have been identified as potent inhibitors of tubulin polymerization. nih.govbeilstein-journals.org These compounds induce a robust G2/M cell-cycle arrest, leading to apoptosis in cancer cells. nih.gov Molecular docking has shown that these related pyrrole-based compounds can bind effectively to the colchicine-binding site on β-tubulin. beilstein-journals.org Research on 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which can be synthesized from ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, has also identified compounds with tubulin polymerization inhibitory activity.

Other Molecular Interactions: Quinoline-based compounds have also been found to interact with other critical cellular enzymes. One study on a quinoline-based compound, SGI-1027, and its derivatives demonstrated inhibitory activity against human DNA methyltransferases (DNMT1, 3A, and 3B) and various other enzymes that interact with nucleic acids, suggesting a broader range of targets.

| Derivative Class | Molecular Target | Organism/Cell Line | Observed Effect | IC₅₀/Activity |

|---|---|---|---|---|

| Pyrido[2',1':2,3]imidazo[4,5-c]quinoline (C17) | Topoisomerase IB (LdTop1) | Leishmania donovani | Poisoning of Topoisomerase I-DNA covalent complex | Effective against drug-sensitive and resistant isolates |

| Indolyl-quinolines | Topoisomerase I & II | Leishmania donovani | Dual inhibition of enzyme relaxation/decatenation activity | Br-derivative most active |

| Quinoline-3-carboxylate derivatives (4m, 4n) | Apoptosis Pathways | MCF-7 (Breast Cancer) | Antiproliferative activity | IC₅₀ = 0.33 µM |

| Quinoline-3-carboxylate derivatives (4k, 4m) | Apoptosis Pathways | K562 (Leukemia) | Antiproliferative activity | IC₅₀ = 0.28 µM |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives | Tubulin Polymerization | Cancer cells | Inhibition of tubulin polymerization | IC₅₀ = 13.29 - 24.73 µM |